

In Silico Prediction of Thiazol-4-ylmethanamine Bioactivity: A Technical Guide

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Compound of Interest

Compound Name: *Thiazol-4-ylmethanamine*

Cat. No.: B098670

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Disclaimer: Publicly available scientific literature lacks specific, in-depth bioactivity data, detailed experimental protocols, and defined signaling pathways for the compound **Thiazol-4-ylmethanamine**. Therefore, this guide leverages published research on closely related thiazole derivatives to provide a comprehensive overview of the methodologies and potential biological activities associated with this chemical scaffold. The presented data and pathways should be considered illustrative for this class of compounds.

Introduction

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.^[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.^{[1][2][3]} **Thiazol-4-ylmethanamine** represents a core structure within this class, and understanding its potential bioactivity through in silico prediction is a critical step in modern drug discovery.

This technical guide provides an in-depth overview of the computational methods used to predict the bioactivity of **Thiazol-4-ylmethanamine** and its derivatives. It covers data presentation from related compounds, general experimental protocols for bioactivity assessment, and visual workflows for in silico prediction and potential signaling pathways.

Quantitative Bioactivity Data of Thiazole Derivatives

The following tables summarize quantitative bioactivity data for various thiazole derivatives, offering insights into the potential efficacy of compounds based on the **Thiazol-4-ylmethanamine** scaffold.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound ID	Cancer Cell Line	IC50 (μ M)	Reference
4c	MCF-7	2.57 \pm 0.16	[4]
4c	HepG2	7.26 \pm 0.44	[4]
p2	MCF7	10.5	[5]
51am	MKN-45	Data not specified	[6]
Compound 10	-	103.24 (nM)	[7]
Compound 16	-	108.94 (nM)	[7]

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound ID	Microorganism	MIC (μ g/mL)	Reference
8C	E. coli	6.25	[8]
8C	S. typhi	25	[8]
8C	P. aeruginosa	25	[8]
p2	S. aureus	16.1 (μ M)	[5]
p2	E. coli	16.1 (μ M)	[5]
p6	C. albicans	15.3 (μ M)	[5]

Experimental Protocols

The following are generalized experimental protocols for assessing the bioactivity of thiazole derivatives, based on common methodologies found in the cited literature.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the thiazole derivatives for a specified period (e.g., 48 hours).
- MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

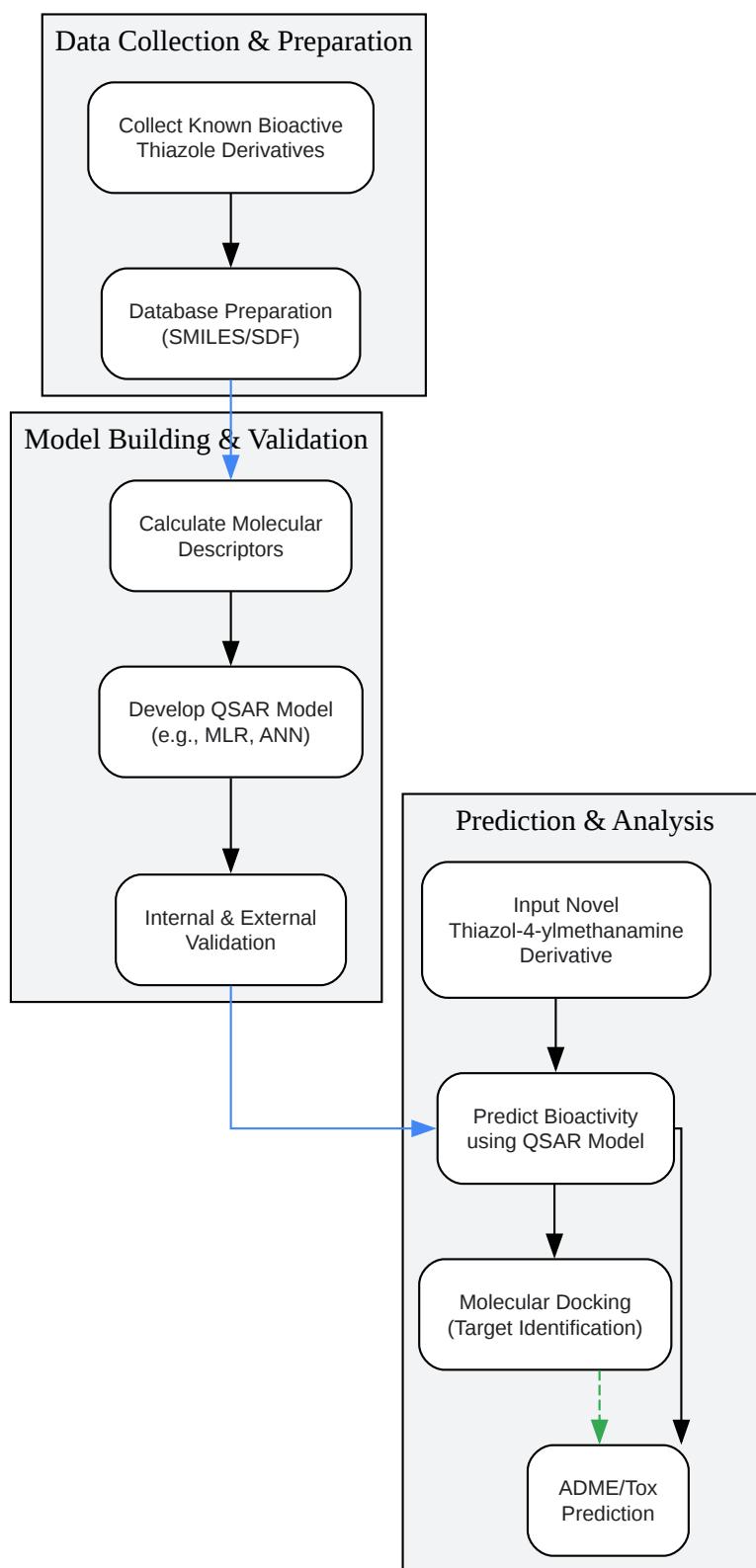
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.
- Serial Dilution: The thiazole derivatives are serially diluted in a 96-well microtiter plate containing broth medium.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

- MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Silico Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of bioactivity for novel chemical entities like **Thiazol-4-ylmethanamine** derivatives.

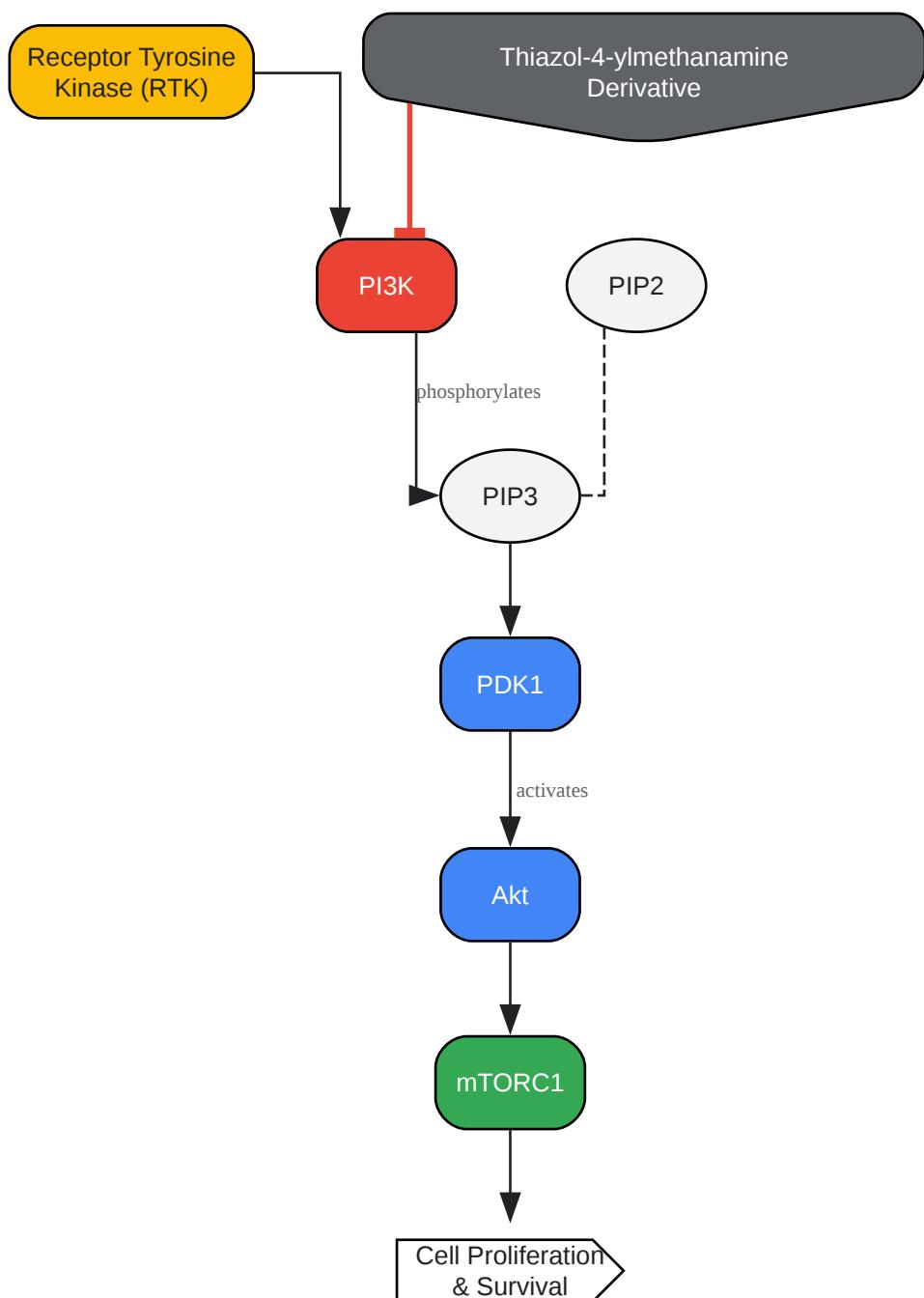


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Caption: A generalized workflow for in silico bioactivity prediction.

Potential Signaling Pathway

Based on the anticancer activity of many thiazole derivatives, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.



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Caption: A potential PI3K/Akt signaling pathway inhibited by thiazole derivatives.

Conclusion

In silico prediction serves as a powerful tool in the early stages of drug discovery to prioritize compounds for synthesis and further biological evaluation. While specific data for **Thiazol-4-ylmethanamine** is limited, the wealth of information on related thiazole derivatives suggests that this scaffold holds significant promise for the development of novel therapeutics. The computational workflows and potential biological targets outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the bioactivity of **Thiazol-4-ylmethanamine** and its analogues. Further experimental validation is crucial to confirm the predicted activities and elucidate the precise mechanisms of action.

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